molecular formula C13H6F4O4S B13343168 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate

8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate

Cat. No.: B13343168
M. Wt: 334.24 g/mol
InChI Key: CULDNXIUUKDQCY-UHFFFAOYSA-N
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Description

8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a fluorine atom at the 8th position and a trifluoromethanesulfonate group at the 4th position of the dibenzofuran structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The presence of the fluorine atom and the trifluoromethanesulfonate group can influence the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the compound under mild conditions, often in the presence of a base like triethylamine.

    Electrophilic Aromatic Substitution: Reactions such as halogenation or nitration can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are typically the corresponding substituted dibenzofurans, where the trifluoromethanesulfonate group is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate depends on its specific applicationThe trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the fluorine and trifluoromethanesulfonate groups.

    8-Fluorodibenzo[b,d]furan-4-ol: The intermediate compound used in the synthesis of 8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate.

    Trifluoromethanesulfonates of other aromatic compounds: Compounds with similar trifluoromethanesulfonate groups but different aromatic backbones.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the trifluoromethanesulfonate group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications .

Properties

Molecular Formula

C13H6F4O4S

Molecular Weight

334.24 g/mol

IUPAC Name

(8-fluorodibenzofuran-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C13H6F4O4S/c14-7-4-5-10-9(6-7)8-2-1-3-11(12(8)20-10)21-22(18,19)13(15,16)17/h1-6H

InChI Key

CULDNXIUUKDQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)OC3=C2C=C(C=C3)F

Origin of Product

United States

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